molecular formula C9H6F4O B13601436 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde

2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde

Cat. No.: B13601436
M. Wt: 206.14 g/mol
InChI Key: ONXNDPAFPBSAFO-UHFFFAOYSA-N
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Description

2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with an acetaldehyde functional group (-CHO). The molecular formula of this compound is C9H6F4O, and it has a molecular weight of 206.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 3-fluoro-4-(trifluoromethyl)benzene, followed by formylation to introduce the acetaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The acetaldehyde group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the fluoro group.

    4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the fluoro group and acetaldehyde group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring

Uniqueness

2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl and fluoro groups on the benzene ring, along with the acetaldehyde functional group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,4-5H,3H2

InChI Key

ONXNDPAFPBSAFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)C(F)(F)F

Origin of Product

United States

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